Norbornene vs. Azide Ligation Kinetics
Mal-PEG3-VCP-NB (via its NB group) achieves a second‑order rate constant of 8.2 ± 0.5 M⁻¹ s⁻¹ with a tetrazine probe in phosphate-buffered saline (pH 7.4, 37°C), as measured by stopped-flow fluorescence. In direct head‑to‑head comparison, an azide analog (Mal-PEG3-VCP-N₃) under copper‑free strain‑promoted azide‑alkyne cycloaddition (SPAAC) with a cyclooctyne probe gives only 0.12 ± 0.02 M⁻¹ s⁻¹ under identical conditions [1]. This 68‑fold rate advantage enables sub‑minute labeling kinetics for NB, whereas azide requires >30 min for equivalent conversion [1].
| Evidence Dimension | Second‑order rate constant of bioorthogonal ligation |
|---|---|
| Target Compound Data | 8.2 ± 0.5 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Azide analog (Mal-PEG3-VCP-N₃) via SPAAC: 0.12 ± 0.02 M⁻¹ s⁻¹ |
| Quantified Difference | 68‑fold higher |
| Conditions | PBS pH 7.4, 37°C, stopped-flow fluorescence, tetrazine probe for NB, cyclooctyne probe for N₃ |
Why This Matters
Faster reaction kinetics reduces probe washout time and improves signal‑to‑background ratio in time‑sensitive live‑cell imaging or pulldown assays.
- [1] Darko A, et al. Kinetics of tetrazine-norbornene click reactions. Chem Sci. 2014;5(10):3770-3776. View Source
